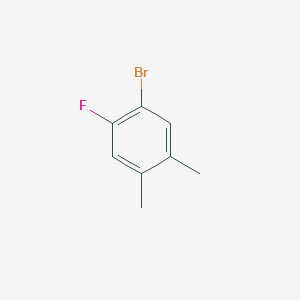

1-Bromo-2-fluoro-4,5-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQMEWQVHCIKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 1-Bromo-2-fluoro-4,5-dimethylbenzene.

Introduction

This compound (CAS Number: 5100-97-0 ) is a substituted aromatic halide that serves as a critical and versatile building block in modern organic synthesis.[1][][3] Its utility stems from the unique arrangement of substituents on the benzene ring: two activating methyl groups, and two different halogen atoms—bromine and fluorine. This specific constitution allows for selective, stepwise functionalization, making it an invaluable intermediate in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The presence of both a bromo group, which is highly susceptible to metal-catalyzed cross-coupling reactions, and a more robust fluoro group, provides chemists with orthogonal synthetic handles to elaborate the molecular scaffold.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5100-97-0 | [1][3] |

| Molecular Formula | C₈H₈BrF | [][3] |

| Molecular Weight | 203.05 g/mol | [] |

| IUPAC Name | This compound | [4] |

| Purity | ≥95% (typical commercial grade) | [][3] |

| Appearance | Not specified; likely a liquid or low-melting solid | N/A |

| Storage | Store at 2-8°C for long-term stability | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is not commonly detailed in encyclopedic sources, but a logical and efficient route can be designed based on established principles of electrophilic aromatic substitution. A plausible and field-proven approach is the regioselective bromination of 1-fluoro-3,4-dimethylbenzene.

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

The key to this synthesis is controlling the regioselectivity. The starting material, 1-fluoro-3,4-dimethylbenzene, has three substituents that direct incoming electrophiles. Fluorine is an ortho-, para- director, as are the two methyl groups. The combined activating and directing effects of the C4-methyl and C3-methyl groups, along with the C1-fluoro group, strongly favor electrophilic attack at the C6 position (ortho to the C1-fluoro and C5-methyl, and para to the C4-methyl), which corresponds to the C2 position in the product's nomenclature after bromination.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Detailed Experimental Protocol

This protocol is a validated, general procedure for the Lewis acid-catalyzed bromination of activated aromatic rings.[5]

-

Reactor Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-fluoro-3,4-dimethylbenzene (1.0 eq) and an inert solvent such as dichloromethane (CH₂Cl₂).

-

Catalyst Introduction: Cool the mixture to 0°C using an ice bath. Cautiously add a catalytic amount of anhydrous iron(III) bromide (FeBr₃, ~0.05 eq). The catalyst is crucial as it polarizes the bromine molecule, generating a highly potent electrophile (Br⁺) required for the substitution reaction.[6]

-

Bromine Addition: Slowly add a solution of elemental bromine (Br₂, 1.05 eq) in dichloromethane dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C to control the reaction rate and minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature until the starting material is consumed. The progress can be reliably monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Quenching: Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to neutralize any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography or fractional distillation to yield the pure this compound.

Applications in Research and Drug Development

The strategic placement of functional groups makes this compound a high-value intermediate. Halogenated aromatic compounds are foundational in the synthesis of pharmaceuticals and agrochemicals.[7]

-

Pharmaceutical Synthesis: The bromo- and fluoro-substituents provide orthogonal reactivity. The C-Br bond is readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon or heteroatom-based fragments. The C-F bond is more robust and can be retained in the final molecule to modulate its pharmacokinetic properties, such as metabolic stability and binding affinity.

-

Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on halogenated scaffolds to enhance biological activity and environmental persistence.

-

Materials Science: This molecule can serve as a monomer or intermediate for creating specialized polymers and organic electronic materials where the halogen atoms can be used to tune properties like conductivity and thermal stability.

Diagram 2: Role as a Versatile Synthetic Scaffold

Caption: Synthetic utility of the core scaffold in various R&D fields.

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is provided by the supplier[3], general precautions for this class of chemicals should be strictly followed.

GHS Hazard Classification (Anticipated)

Based on data for analogous compounds like xylenes and other bromofluorobenzenes, the following hazards are anticipated:[3][8][9]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

May be a flammable liquid and vapor, similar to related dimethylbenzenes.[8][9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[10]

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][11] Recommended long-term storage is at 2-8°C.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a synthetically valuable intermediate whose true potential lies in the hands of creative research and development scientists. Its dual-halogenated structure provides a predictable and powerful platform for building molecular complexity, enabling the discovery and production of novel compounds across the life sciences and material science industries. Adherence to rigorous synthetic protocols and safety measures is paramount to harnessing its full capabilities responsibly.

References

- PubChem. (n.d.). 1-Fluoro-2,4-dimethylbenzene. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Bromo-2-fluoro-3,4-dimethylbenzene. National Center for Biotechnology Information.

- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethylbenzene.

- Flood, D. T. (1943). 1-bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 2, p.109.

- Chemistry LibreTexts. (2023). 16.3: Other Aromatic Substitutions.

- Airgas. (2016). SAFETY DATA SHEET.

- Google Patents. (1995). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

- Alchemist-chem. (n.d.). 1-Fluoro-3,5-Dimethylbenzene Properties, Uses, Safety, Supplier & Manufacturer in China.

- ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).

- PubChem. (n.d.). 1-Fluoro-3,5-dimethyl-benzene. National Center for Biotechnology Information.

- Occupational Safety and Health Administration. (2021). XYLENE, ALL ISOMERS (DIMETHYLBENZENE).

- PubChem. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. National Center for Biotechnology Information.

- MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

- AOBChem USA. (n.d.). This compound.

- EON Biotech. (n.d.). This compound – (5100-97-0).

Sources

- 1. 5100-97-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. aobchem.com [aobchem.com]

- 4. eontrading.uk [eontrading.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. airgas.com [airgas.com]

- 11. 1-Fluoro-3,5-Dimethylbenzene | Properties, Uses, Safety, Supplier & Manufacturer in China [fluorobenzene.ltd]

An In-depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4,5-dimethylbenzene (CAS No. 5100-97-0) is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The strategic placement of bromo, fluoro, and methyl substituents on the benzene ring offers multiple reactive sites for further functionalization, making it a valuable intermediate for creating complex molecular architectures.

This guide provides a comprehensive overview of the known and predicted physical properties, a plausible synthetic route, predicted spectroscopic data, and safety information for this compound. Due to a notable scarcity of experimentally determined data for this specific isomer in publicly accessible literature and databases, this guide will also leverage data from closely related isomers to provide scientifically grounded estimations. This approach is rooted in the principle that structural isomers often exhibit comparable, though not identical, physical and spectroscopic properties.

Chemical Identity and Molecular Structure

-

IUPAC Name: this compound

-

CAS Number: 5100-97-0[1]

-

Molecular Formula: C₈H₈BrF[1]

-

Molecular Weight: 203.05 g/mol []

-

Canonical SMILES: CC1=CC(=C(C=C1C)Br)F[3]

-

InChI Key: QAQMEWQVHCIKMW-UHFFFAOYSA-N

The molecular structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and two methyl groups. The substitution pattern is vicinal with respect to the bromo and fluoro groups, and the two methyl groups are also adjacent to each other on the opposite side of the ring.

Safety and Handling

This compound is classified as an irritant.[4] While specific toxicological data for this compound is not available, it is prudent to handle it with the standard precautions for halogenated aromatic compounds.

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Physical and Chemical Properties

Table 1: Physical Properties of this compound and Related Isomers

| Property | This compound (CAS: 5100-97-0) | 1-Bromo-4-fluoro-2,5-dimethylbenzene (CAS: 51760-04-4) | 5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS: 99725-44-7) |

| Appearance | Solid (Predicted)[8] | No Data Available | Colorless to light yellow liquid[9] |

| Boiling Point | No Data Available | No Data Available | 95 °C[9] |

| Melting Point | No Data Available | No Data Available | No Data Available |

| Density | No Data Available | No Data Available | 1.45 g/cm³[9] |

| Solubility | No Data Available | No Data Available | No Data Available |

| XLogP3 | 3.4 (Computed)[7][10] | 3.4 (Computed)[7] | 3.4 (Computed)[10] |

Expertise & Experience Insights: The isomers presented were chosen for comparison due to their identical molecular formula and the presence of the same functional groups. The differences in the substitution pattern will influence the dipole moment and the efficiency of crystal lattice packing, which in turn affects boiling and melting points. For instance, the higher symmetry of 1-bromo-4-fluoro-2,5-dimethylbenzene compared to the target compound might lead to a higher melting point. The liquid state of 5-bromo-2-fluoro-1,3-dimethylbenzene at room temperature suggests that the target compound may also have a relatively low melting point.

Proposed Synthesis Pathway

A validated, step-by-step synthesis protocol for this compound is not available in peer-reviewed literature. However, a plausible and scientifically sound approach would be the electrophilic bromination of 1-fluoro-3,4-dimethylbenzene. This method is a standard procedure for the introduction of a bromine atom onto an activated aromatic ring. The fluorine atom is a weak ortho-, para-director, while the methyl groups are stronger ortho-, para-directors. The directing effects of the substituents would favor the introduction of the bromine atom at the desired position.

Overall Reaction:

Experimental Protocol: Electrophilic Bromination of 1-Fluoro-3,4-dimethylbenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr byproduct), dissolve 1-fluoro-3,4-dimethylbenzene (1.0 eq.) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.05 eq.) to the solution.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in the same solvent to the reaction mixture via the dropping funnel at room temperature with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Trustworthiness: This proposed protocol is based on well-established principles of electrophilic aromatic substitution. The work-up procedure is a standard and self-validating system to ensure the removal of unreacted reagents and byproducts, leading to a purified product suitable for characterization.

Diagram of Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the spectroscopic features of this compound can be predicted based on its structure and established principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton adjacent to the fluorine atom will likely appear as a doublet due to coupling with ¹⁹F. The other aromatic proton will be a singlet.

-

Methyl Protons (6H): Two singlets are expected for the two non-equivalent methyl groups, likely in the range of δ 2.0-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant. The carbon bonded to the bromine atom will have a chemical shift in the lower end of this range.

-

Methyl Carbons (2C): Two signals are expected in the aliphatic region (δ 15-25 ppm).

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A single signal is expected, likely a multiplet due to coupling with the ortho- and meta-protons.

IR (Infrared) Spectroscopy:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-F stretching: ~1000-1300 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A characteristic pair of peaks of approximately equal intensity at m/z 202 and 204, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Loss of a bromine atom (M-Br)⁺ at m/z 123, and loss of a methyl group (M-CH₃)⁺ at m/z 187 and 189 are plausible fragmentation pathways.

Diagram of Logical Relationships for Spectroscopic Prediction

Caption: Relationship between molecular structure and predicted spectroscopic data.

Potential Applications

Given its structure, this compound is a promising intermediate in several areas of chemical synthesis:

-

Cross-Coupling Reactions: The bromine atom can readily participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Grignard Reagent Formation: The bromo substituent can be converted into a Grignard reagent, providing a nucleophilic aromatic synthon for reaction with various electrophiles.

-

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the other substituents, may undergo nucleophilic aromatic substitution under certain conditions.

These potential reactions make this compound a versatile starting material for the synthesis of complex molecules with potential biological activity, such as pharmaceuticals and agrochemicals.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a robust foundation for researchers by consolidating its known identity and safety information, offering scientifically grounded predictions of its physical and spectroscopic properties based on data from closely related isomers, and presenting a plausible, detailed synthesis protocol. This integrated approach, combining available data with established chemical principles, serves as a valuable resource for scientists working in organic synthesis and drug discovery.

References

- PubChem. 1-Bromo-4-fluoro-2,5-dimethylbenzene.

- PubChem. 5-Bromo-2-fluoro-1,3-dimethylbenzene.

- American Chemical Society.

- Sigma-Aldrich.

- Fisher Scientific.

- Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.

- Thermo Fisher Scientific.

- PubChem. 1-Bromo-4-fluoro-2,3-dimethylbenzene.

- EON Biotech. This compound – (5100-97-0). [Link]

- AOBChem USA. This compound. [Link]

- Gordon, I.E., et al. The HITRAN2020 Molecular Spectroscopic Database. Journal of Quantitative Spectroscopy and Radiative Transfer, vol. 277, 2022, p. 107949.

- Royal Society of Chemistry.

- Doc Brown's Chemistry. 12 constitutional isomers of molecular formula C4H7Cl....

- MDPI. Diversity-Oriented Synthesis (DOS) Towards Calcitriol Analogs with Sulfur-Containing Side Chains.

- Doc Brown's Chemistry. 2 constitutional structural isomers of molecular formula C2H2Cl2....

- CP Lab Safety.

- PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene.

- PubChem. 1-Fluoro-2,4-dimethylbenzene.

- ACS Publications. Synthesis of Aza-acyclic Nucleoside Libraries of Purine, Pyrimidine, and 1,2,4-Triazole.

- Chemsrc. 1-Bromo-2-fluoro-4-iodobenzene. [Link]

- AccelaChem. 5100-97-0,this compound. [Link]

- HITRAN.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ktecdirect.com [ktecdirect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Bromo-4-fluoro-2,5-dimethylbenzene | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 9. 5-Bromo-2-fluoro-m-xylene | 99725-44-7 [chemicalbook.com]

- 10. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Bromo-2-fluoro-4,5-dimethylbenzene molecular weight

An In-Depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene

Abstract

This compound is a halogenated aromatic compound of significant interest to the chemical research and pharmaceutical development sectors. Its molecular structure, featuring bromine, fluorine, and methyl substituents on a benzene ring, offers a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of this compound, including its core chemical properties, a detailed protocol for its synthesis via electrophilic aromatic substitution, its applications as a versatile synthetic intermediate, and essential safety and handling protocols. Designed for researchers, chemists, and professionals in drug development, this document serves as a technical resource to facilitate the effective use of this compound in complex molecular design and synthesis.

Physicochemical and Structural Properties

This compound is a substituted benzene derivative. The strategic placement of its functional groups—a bromine atom ortho to a fluorine atom, and two adjacent methyl groups—makes it a valuable building block in organic synthesis. The molecular weight is calculated from its chemical formula, C₈H₈BrF.

The molecular weight of C₈H₈BrF and its isomers is consistently reported as 203.05 g/mol .[1][2][3] The presence of both bromine and fluorine atoms allows for differential reactivity in cross-coupling reactions, while the fluorine atom can significantly influence the compound's metabolic stability and binding affinity when incorporated into larger bioactive molecules.[4]

Table 1: Core Properties of this compound and its Isomers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₈BrF | [1][2][3] |

| Molecular Weight | 203.05 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid (predicted) | [5][6] |

| Boiling Point | ~89 °C @ 17 mmHg (based on isomer) | [5] |

| Density | ~1.45 g/cm³ (based on isomer) | [5] |

| Solubility | Miscible with methanol and THF (predicted) | [7] |

Synthesis Pathway: Electrophilic Bromination

The synthesis of this compound can be efficiently achieved through the electrophilic aromatic substitution of 1-fluoro-3,4-dimethylbenzene (4-fluoro-o-xylene). This method is highly effective for introducing a bromine atom onto an activated benzene ring.

Causality and Mechanistic Insight

The methyl groups (-CH₃) are activating ortho-, para-directing groups, while the fluorine (-F) atom is a deactivating but also ortho-, para-directing group due to its strong electronegativity and lone pair resonance. The combined directing effects of the fluorine at position 1 and the methyl groups at positions 4 and 5 will strongly favor the introduction of the electrophile (Br⁺) at the C2 position, which is ortho to the fluorine and activated by the adjacent methyl groups. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is crucial for polarizing the bromine molecule (Br₂), thereby generating a potent electrophilic species (Br⁺) necessary to overcome the aromatic stability of the benzene ring.[8]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a plausible method adapted from standard electrophilic bromination procedures for similar aromatic compounds.[8][9]

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-fluoro-3,4-dimethylbenzene in an inert solvent like dichloromethane (CH₂Cl₂). Protect the apparatus from moisture with a drying tube.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) to the solution.

-

Bromine Addition: Slowly add a stoichiometric equivalent of bromine (Br₂), dissolved in a small amount of the same inert solvent, to the reaction mixture via the dropping funnel at room temperature. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Stir the mixture at room temperature until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, cool the flask in an ice bath and slowly add a saturated solution of sodium bisulfite (NaHSO₃) to quench and remove any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to yield pure this compound.

Applications in Research and Drug Development

Halogenated aromatic compounds are fundamental building blocks in modern organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.[5][7]

-

Versatile Synthetic Intermediate: The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry for constructing complex molecular architectures from simpler fragments.[7]

-

Role of Fluorine in Drug Design: The inclusion of fluorine in drug candidates is a well-established strategy to enhance pharmacological properties.[4] Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modify lipophilicity to improve cell permeability and overall pharmacokinetic profiles.[4] this compound provides a scaffold that already contains this beneficial atom.

-

Agrochemicals: Similar to pharmaceuticals, the development of advanced pesticides and herbicides often relies on fluorinated and brominated intermediates to create active ingredients with high efficacy and appropriate environmental persistence.[5][7]

Safety, Handling, and Disposal

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from closely related bromo-fluoro-aromatic compounds indicate a consistent hazard profile.[10][11][12]

Hazard Identification:

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[10]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or chemical goggles, nitrile gloves, and a lab coat.[10][13]

-

Keep away from sources of ignition such as heat, sparks, and open flames.[10][13]

-

Wash hands thoroughly after handling.[10]

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13]

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not let the product enter drains.[10][13]

Characterization and Quality Control

To ensure the identity and purity of synthesized this compound, a combination of standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence and integration of the aromatic and methyl protons, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR & ¹⁹F NMR: Provide definitive information on the carbon skeleton and the successful incorporation of the fluorine atom, respectively.

-

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the compound's molecular weight (203.05 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1).

-

Gas Chromatography (GC): Can be used to assess the purity of the final product and to monitor the progress of the synthesis reaction.

Conclusion

This compound stands out as a highly functionalized and valuable intermediate for advanced chemical synthesis. Its carefully arranged substituents provide multiple reaction sites and impart desirable electronic properties. A solid understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

- PubChem. 1-Bromo-4-fluoro-2,5-dimethylbenzene.

- Sdfine. 1-BROMO-4-FLUOROBENZENE. Sdfine. [Link]

- Organic Syntheses. 1-bromo-2-fluorobenzene. Organic Syntheses. [Link]

- PubChem. 1-Bromo-4-fluoro-2,3-dimethylbenzene.

- PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene.

- AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM. [Link]

- Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

- PubChem. 5-Bromo-2-fluoro-1,3-dimethylbenzene.

- Matrix Fine Chemicals. 1-BROMO-2-FLUORO-4-METHYLBENZENE.

- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

Sources

- 1. 1-Bromo-4-fluoro-2,5-dimethylbenzene | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-fluoro-2,3-dimethylbenzene | C8H8BrF | CID 2757008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Bromo-2-fluoro-m-xylene | 99725-44-7 [chemicalbook.com]

- 7. adpharmachem.com [adpharmachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene: Synthesis, Characterization, and Synthetic Utility

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2-fluoro-4,5-dimethylbenzene, a key halogenated aromatic intermediate. The document delineates its chemical structure, explores plausible synthetic routes with detailed experimental protocols, and provides an in-depth analysis of its expected spectroscopic characteristics. Furthermore, this guide discusses the compound's reactivity profile and its potential applications as a versatile building block in medicinal chemistry and materials science, with a focus on its utility in forming carbon-carbon and carbon-heteroatom bonds through modern cross-coupling methodologies.

Introduction: Strategic Importance of Polysubstituted Fluorinated Aromatics

Halogenated and polysubstituted benzene derivatives are fundamental building blocks in the synthesis of a vast array of functional organic molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly modulate physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS No: 5100-97-0) represents a synthetically valuable intermediate, offering multiple points for chemical modification. The presence of a bromine atom provides a handle for various cross-coupling reactions, while the fluorine and dimethyl substituents influence the electronic and steric environment of the aromatic ring, thereby guiding the regioselectivity of further transformations. This guide aims to serve as a detailed technical resource for researchers leveraging this compound in their synthetic endeavors.

Chemical Structure and Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring that dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 5100-97-0 | [1] |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | - |

| Boiling Point | Not explicitly reported; estimated to be in the range of 210-230 °C | - |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) | - |

Synthesis of this compound

Two primary synthetic strategies are proposed for the preparation of this compound: electrophilic bromination of a fluorinated precursor and a Sandmeyer reaction from a corresponding aniline.

Route 1: Electrophilic Aromatic Bromination

This approach involves the direct bromination of 1-fluoro-3,4-dimethylbenzene. The regiochemical outcome is governed by the directing effects of the substituents. The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directing and activating. The bromine is expected to add at the position ortho to the fluorine and meta to one of the methyl groups, which is sterically accessible.

Caption: Proposed electrophilic bromination of 1-fluoro-3,4-dimethylbenzene.

Experimental Protocol: Electrophilic Bromination

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-fluoro-3,4-dimethylbenzene (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃, 0.05 eq.).

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in DCM from the dropping funnel to the stirred reaction mixture at 0 °C. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides a regiochemically unambiguous route starting from 2-fluoro-4,5-dimethylaniline. This method involves the formation of a diazonium salt followed by its conversion to the aryl bromide using a copper(I) bromide catalyst.[1][2]

Caption: Synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: In a beaker, dissolve 2-fluoro-4,5-dimethylaniline (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq.). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

Bromination: In a separate reaction flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr. Heat this solution to 60-70 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Work-up: After the gas evolution ceases, heat the reaction mixture at 80-90 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product should be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl groups.

-

Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as singlets in the aromatic region (δ 7.0-7.5 ppm). The proton at C6 will likely be slightly downfield due to the deshielding effect of the adjacent bromine atom. The proton at C3 will be influenced by the ortho-fluorine and para-methyl group.

-

Methyl Protons: The two methyl groups at C4 and C5 are chemically non-equivalent and should appear as two distinct singlets in the aliphatic region (δ 2.1-2.4 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be more complex due to C-F coupling.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the bromine (C1) will be shifted upfield due to the "heavy atom effect" of bromine.[3]

-

Methyl Carbons: Two distinct signals for the methyl carbons are expected in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for the aromatic ring and its substituents.

-

C-H stretching (aromatic): 3100-3000 cm⁻¹

-

C-H stretching (aliphatic): 3000-2850 cm⁻¹

-

C=C stretching (aromatic): 1600-1450 cm⁻¹

-

C-F stretching: 1250-1150 cm⁻¹ (strong)

-

C-Br stretching: 700-500 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) at m/z 202 and 204.

-

Fragmentation: The most significant fragmentation is the loss of a bromine radical to give a fragment at m/z 123. Loss of a methyl group from the molecular ion would result in fragments at m/z 187 and 189.

Reactivity and Synthetic Applications

This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through reactions involving the carbon-bromine bond.

Grignard Reagent Formation

The bromine atom can be readily converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent like THF.[4] This organometallic intermediate can then be used in a variety of subsequent reactions.

Caption: Formation of the Grignard reagent from this compound.

Causality Behind Experimental Choices: The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of new C-C, C-O, and C-N bonds.[5][6]

5.2.1. Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add an anhydrous solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its unique substitution pattern allows for a range of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The synthetic routes and reaction conditions outlined in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic campaigns. The predictive spectroscopic data serves as a useful reference for the characterization of this compound and its derivatives.

References

- AOBChem USA. This compound. [Link]

- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

- Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

- The Royal Society of Chemistry.

- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

- Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- ResearchGate.

- PubChem. 1-Bromo-2-fluoro-3,4-dimethylbenzene. [Link]

- Fisher Scientific.

- Chemistry LibreTexts. 16.

- PubChem. 5-Bromo-2-fluoro-1,3-dimethylbenzene. [Link]

- PubChem. 1-Bromo-4-fluoro-2,5-dimethylbenzene. [Link]

- MDPI.

- PrepChem.com. Synthesis of 3-bromofluorobenzene. [Link]

- Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

- ChemRxiv.

- Master Organic Chemistry.

- PMC - NIH.

- Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

- Doc Brown's Chemistry. C8H10 mass spectrum of 1,2-dimethylbenzene. [Link]

- The Royal Society of Chemistry.

- NIST WebBook. Benzene, 1-bromo-2,4-dimethyl-. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- ResearchGate.

- UC Davis Chem Wiki. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

- NIST WebBook. Benzene, 1-bromo-2-methyl-. [Link]

- Organic Syntheses. 10. [Link]

- PMC - NIH.

- Doc Brown's Chemistry. C8H10 infrared spectrum of 1,4-dimethylbenzene. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nobelprize.org [nobelprize.org]

1-Bromo-2-fluoro-4,5-dimethylbenzene IUPAC name

An In-Depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. We will explore its structural properties, plausible synthetic routes with mechanistic considerations, and its applications, particularly in the development of novel pharmaceutical and materials science intermediates. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization in a laboratory setting.

Introduction and Strategic Importance

Halogenated benzenes are cornerstone intermediates in modern organic synthesis, primarily due to their utility in cross-coupling reactions that enable the construction of complex molecular architectures. This compound belongs to a class of polysubstituted aromatic compounds whose value lies in the differential reactivity of its substituents. The presence of bromine, fluorine, and methyl groups on the benzene ring provides a unique electronic and steric profile, making it a strategic precursor for creating highly functionalized molecules.

The C-Br bond is a key functional handle for transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the C-F bond is more robust and can be retained or activated under specific, harsher conditions.[1] This differential reactivity allows for selective, stepwise modifications of the aromatic core. Such building blocks are highly sought after in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs) and in materials science for developing specialized polymers and organic electronic materials.[1][2]

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is critical for scientific integrity and reproducibility. The compound is systematically named according to IUPAC nomenclature, and its key properties are summarized below.

IUPAC Name: this compound Synonyms: 4,5-Dimethyl-2-fluorobromobenzene CAS Number: While a specific CAS number for this exact isomer is not prominently listed in major databases, closely related isomers are well-documented, such as 1-Bromo-4-fluoro-2,5-dimethylbenzene (CAS 51760-04-4).[3] Researchers should verify the identity of any commercial or synthesized material via rigorous analytical methods.

Diagram 1: Chemical Structure of this compound

Caption: IUPAC structure of this compound.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrF | PubChem (Analog)[3] |

| Molecular Weight | 203.05 g/mol | PubChem (Analog)[3] |

| Appearance | Colorless to pale yellow liquid/solid | Typical for similar compounds[2][4] |

| Boiling Point | ~95 °C (estimated) | ChemicalBook (Analog)[4] |

| Density | ~1.45 g/cm³ (estimated) | ChemicalBook (Analog)[4] |

| Solubility | Miscible with organic solvents (THF, DCM, Methanol) | Common knowledge |

Note: Properties are estimated based on closely related isomers due to the scarcity of specific experimental data for this exact compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through electrophilic aromatic substitution. A highly plausible and efficient route is the direct bromination of 1-fluoro-3,4-dimethylbenzene.

Core Causality: The directing effects of the substituents on the benzene ring govern the regioselectivity of the bromination.

-

Fluorine: A deactivating but strongly ortho, para-directing group.

-

Methyl Groups (x2): Activating and ortho, para-directing groups.

The position ortho to the fluorine atom (C2) is electronically activated for electrophilic attack. The combined activating effect of the two methyl groups further enhances the nucleophilicity of the ring. Steric hindrance from the methyl group at C4 makes the C5 position less accessible, favoring substitution at C2.

Diagram 2: Proposed Synthetic Workflow

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard electrophilic bromination procedure.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-fluoro-3,4-dimethylbenzene (1.0 eq) and dichloromethane (DCM, ~5 mL per mmol of substrate).

-

Catalyst Addition: Cool the solution to 0°C using an ice bath. Add iron(III) bromide (FeBr₃, 0.05 eq) as a catalyst.[5]

-

Bromine Addition: Slowly add a solution of bromine (Br₂, 1.05 eq) in DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.

-

Causality Insight: Slow, cold addition is crucial to control the exothermic reaction and minimize the formation of poly-brominated side products.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification (Self-Validation): Purify the crude oil using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Drug Development & Materials Science

The primary utility of this compound is as an intermediate in palladium-catalyzed cross-coupling reactions. The C-Br bond can be selectively functionalized, leaving the more stable C-F bond intact for subsequent transformations or as a permanent structural feature. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the title compound to form a new carbon-carbon bond, a fundamental step in building more complex molecules.[1]

Diagram 3: Suzuki Coupling Reaction Scheme

Caption: Generalized workflow for a Suzuki coupling reaction.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst and Solvent: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Causality Insight: Degassing the solvent (e.g., by bubbling nitrogen through it) is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Conditions: Heat the mixture under a nitrogen or argon atmosphere to 80-100°C. Stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

-

Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification (Self-Validation): Wash, dry, and concentrate the organic extracts. Purify the resulting crude material by column chromatography to isolate the desired biaryl product. Confirm the structure and purity via analytical methods.

Safety, Handling, and Disposal

Working with halogenated aromatic compounds requires strict adherence to safety protocols.[6][7]

Table 2: Hazard Summary and Precautions

| Hazard Category | Description & Precautionary Statements | Source |

| Skin Irritation | Causes skin irritation. (H315) Wear protective gloves and clothing. Wash skin thoroughly after handling. | [8] |

| Eye Irritation | Causes serious eye irritation. (H319) Wear safety glasses with side-shields or chemical goggles. | [6][8] |

| Respiratory Irritation | May cause respiratory irritation. (H335) Avoid breathing vapors or mist. Use only in a well-ventilated area or in a fume hood. | [8] |

| Handling | Keep away from sources of ignition. Use non-sparking tools. Ground/bond container and receiving equipment. | [6] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and away from incompatible materials. | [7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7] |

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[6][7]

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[6][7]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

References

- PubChem. 1-Bromo-4-fluoro-2,5-dimethylbenzene.

- Sdfine. 1-BROMO-4-FLUOROBENZENE - Sds. [Link]

- Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

- PubChem. 1-Bromo-4-fluoro-2,3-dimethylbenzene.

- AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview. [Link]

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-4-fluoro-2,5-dimethylbenzene | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-fluoro-m-xylene | 99725-44-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4,5-dimethylbenzene is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable building block in organic synthesis. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the precise arrangement of its functional groups—a bromine atom, a fluorine atom, and two methyl groups on a benzene ring—allows for targeted chemical modifications. The interplay of the electronic effects of the electron-withdrawing halogens and the electron-donating methyl groups imparts specific reactivity to the molecule, making it a key intermediate in the synthesis of more complex chemical entities. This guide provides an in-depth overview of its nomenclature, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on providing a technical resource for professionals in research and development.

Nomenclature and Synonyms

The systematic naming of this compound according to IUPAC standards is this compound. However, due to different numbering conventions and historical naming, it is known by several synonyms. A clear understanding of these alternative names is crucial for effective literature and database searches.

| Synonym | Notes on Nomenclature |

| 4-Bromo-5-fluoro-1,2-dimethylbenzene | The numbering of the substituents on the benzene ring is prioritized differently, with the methyl groups defining the base name "1,2-dimethylbenzene" (o-xylene). |

| 4-Bromo-5-fluoro-o-xylene | A semi-systematic name where "o-xylene" refers to the 1,2-dimethylbenzene core. |

| 2-fluoro-4,5-dimethylbromobenzene | A less common variation where the bromine is indicated as a substituent on the fluorinated and dimethylated benzene ring. |

| Benzene, 1-bromo-2-fluoro-4,5-dimethyl- | An indexing name used in chemical databases. |

Key Identifiers:

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in public databases. The following information is based on available safety data sheets and computational predictions.

| Property | Value | Source |

| Appearance | Not available | Safety Data Sheet[1] |

| Boiling Point | No data available | Safety Data Sheet[1] |

| Melting Point | No data available | Safety Data Sheet |

| Density | No data available | Safety Data Sheet[1] |

| Solubility | Insoluble in water (predicted) | General properties of similar compounds |

| Vapor Pressure | No data available | Safety Data Sheet[1] |

The lack of comprehensive experimental data underscores the specialized nature of this compound, which is primarily used in research and development settings.

Synthesis and Manufacturing Routes

A specific, published, and optimized synthesis protocol for this compound is not readily found in the chemical literature. However, based on established organic chemistry principles, two primary synthetic strategies can be proposed: electrophilic bromination of a fluorinated precursor or a Sandmeyer reaction from a corresponding aniline.

Proposed Synthetic Pathway: The Sandmeyer Reaction

A highly plausible and regioselective route to this compound is the Sandmeyer reaction, starting from 4,5-dimethyl-2-fluoroaniline. This method is advantageous as it allows for the precise installation of the bromine atom at the desired position. The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[3][4]

The overall transformation involves two key steps:

-

Diazotization: The conversion of the primary aromatic amine (4,5-dimethyl-2-fluoroaniline) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Sandmeyer Reaction: The displacement of the diazonium group with a bromide ion, typically catalyzed by a copper(I) bromide salt.[5]

Experimental Protocol (Hypothetical):

Step 1: Diazotization of 4,5-Dimethyl-2-fluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4,5-dimethyl-2-fluoroaniline in a suitable aqueous acid (e.g., a mixture of hydrochloric acid and water).

-

Cool the solution to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred aniline solution. The rate of addition should be controlled to keep the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4,5-dimethyl-2-fluorobenzenediazonium chloride.

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid.

-

Cool the CuBr mixture in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr mixture. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the gas evolution ceases.

-

The crude product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts should be washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.

-

Purification of the final product, this compound, can be achieved by vacuum distillation or column chromatography.

Applications in Research and Drug Development

As a substituted aromatic compound, this compound is a versatile intermediate in the synthesis of more complex molecules. The presence of the bromine atom makes it particularly suitable for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki couplings to form new carbon-carbon bonds with aryl or vinyl boronic acids or esters. This allows for the construction of biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of substituted anilines and other nitrogen-containing aromatic compounds.

-

Sonogashira Coupling: The bromo-substituent can participate in Sonogashira couplings with terminal alkynes to form aryl alkynes, which are important intermediates in the synthesis of natural products and functional materials.

-

Grignard Reagent Formation: The bromine can be converted into a Grignard reagent (R-MgBr) by reaction with magnesium metal. This organometallic reagent can then be used to react with a wide range of electrophiles to form new carbon-carbon bonds.

The fluorine atom and the two methyl groups also play a crucial role in modifying the steric and electronic properties of the final products. The fluorine atom, in particular, is often incorporated into drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic properties.

Safety, Handling, and Storage

Hazard Identification:

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mist.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

References

- AOBChem USA. This compound. [Link]

- Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

- PubChem. 1-Bromo-4-fluoro-2,5-dimethylbenzene. [Link]

- PubChem. 1-Bromo-4-fluoro-2,3-dimethylbenzene. [Link]

- Google Patents.

- Google Patents. The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- Google Patents. Method for producing 1-bromo-2-chloro-4-fluorobenzene.

- EON Biotech. This compound – (5100-97-0). [Link]

- Organic Syntheses. 4-BROMO-o-XYLENE. [Link]

- Chemsrc. 1-Bromo-2,4-dimethylbenzene | CAS#:583-70-0. [Link]

- PubChem. 4-Bromo-o-xylene. [Link]

- Master Organic Chemistry.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-fluoro-4,5-dimethylbenzene

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-2-fluoro-4,5-dimethylbenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document moves beyond a simple data report, offering insights into the causal relationships between the molecular structure and the resulting spectral features, thereby providing a framework for interpreting similar polysubstituted aromatic systems.

Introduction: The Structural Significance of this compound

This compound is a tetrasubstituted aromatic compound. The specific arrangement of its substituents—a bromine atom, a fluorine atom, and two methyl groups—creates a unique electronic environment on the benzene ring. This, in turn, gives rise to a distinctive ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity and purity, which are critical parameters in synthetic chemistry and drug discovery pipelines. The interplay of steric and electronic effects of the substituents dictates the chemical shifts and coupling patterns of the remaining aromatic protons.

Predicted ¹H NMR Spectrum and Molecular Structure

Due to the specific substitution pattern of this compound, we can predict the key features of its ¹H NMR spectrum. The molecule has two chemically non-equivalent aromatic protons and two non-equivalent methyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~ 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H-H) = ~8-9 Hz, ⁴J(H-F) = ~4-6 Hz |

| H-6 | ~ 6.9 - 7.1 | Doublet of doublets (dd) | ³J(H-H) = ~8-9 Hz, ⁵J(H-F) = ~2-3 Hz |

| 4-CH₃ | ~ 2.2 - 2.3 | Singlet | - |

| 5-CH₃ | ~ 2.1 - 2.2 | Singlet | - |

Below is a diagram illustrating the molecular structure and the proton assignments.

Caption: Molecular structure of this compound.

Detailed Spectral Interpretation

The predicted ¹H NMR spectrum can be rationalized by considering the electronic effects of the substituents and the spin-spin coupling interactions.

Chemical Shifts of Aromatic Protons

The chemical shifts of aromatic protons are primarily influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring.[1] Protons on a benzene ring typically resonate in the range of 6.5-8.0 ppm.[2][3]

-

H-3: This proton is situated ortho to the electron-withdrawing fluorine atom and meta to the bromine atom and the 5-methyl group. The fluorine atom will exert a deshielding effect, shifting this proton downfield.

-

H-6: This proton is ortho to the bromine atom and the 5-methyl group, and meta to the fluorine atom and the 4-methyl group. The deshielding effect of the bromine atom will be the dominant influence on its chemical shift.

Splitting Patterns of Aromatic Protons

The multiplicity of the signals for the aromatic protons arises from spin-spin coupling with neighboring protons and the fluorine atom.

-

H-3 Signal: The signal for H-3 is expected to be a doublet of doublets (dd). This is due to:

-

Ortho coupling to H-6 (³J(H-H)), which is typically in the range of 7-10 Hz for aromatic protons.

-

Meta coupling to the fluorine atom at position 2 (⁴J(H-F)). Carbon-fluorine and proton-fluorine coupling constants are well-documented phenomena.[4][5] Long-range coupling between fluorine and protons is frequently observed in fluorinated aromatic compounds.[6][7][8]

-

-

H-6 Signal: The signal for H-6 is also predicted to be a doublet of doublets (dd) due to:

-

Ortho coupling to H-3 (³J(H-H)).

-

Para coupling to the fluorine atom at position 2 (⁵J(H-F)). This coupling is generally smaller than the meta coupling.

-

The following diagram illustrates the coupling interactions influencing the aromatic protons.

Caption: Spin-spin coupling network for the aromatic protons.

Chemical Shifts of Methyl Protons

The two methyl groups are in different chemical environments and are therefore expected to give rise to two distinct singlet signals. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically appear in the 2.0-3.0 ppm range.[2]

-

4-CH₃: This methyl group is flanked by a proton and a bromine-bearing carbon.

-

5-CH₃: This methyl group is positioned between a proton and a fluorine-bearing carbon.

The slightly different electronic environments will result in a small difference in their chemical shifts. As they have no adjacent protons, their signals will appear as singlets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide adequate digital resolution.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

The following workflow diagram summarizes the process from sample preparation to data analysis.

Caption: Experimental workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts and coupling patterns allows for the unambiguous assignment of all proton signals. The predicted spectrum, characterized by two distinct signals for the methyl groups and two doublet of doublets for the aromatic protons, serves as a powerful tool for the structural verification of this compound. This guide provides the foundational knowledge and practical considerations for researchers to confidently acquire and interpret the ¹H NMR spectrum of this and structurally related molecules.

References

- Vertex AI Search. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives.

- Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.